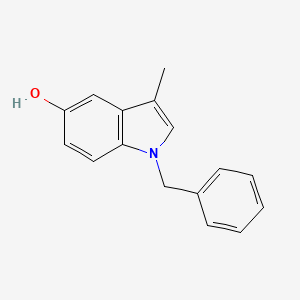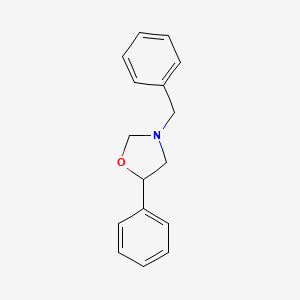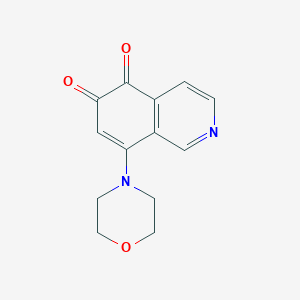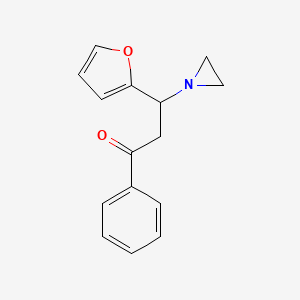
Butyl 1-naphthylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1-naphthylacetate is an organic compound that belongs to the class of esters. It is derived from 1-naphthylacetic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a naphthalene ring, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 1-naphthylacetate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthylacetic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Butyl 1-naphthylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: 1-naphthylacetic acid
Reduction: Butyl 1-naphthylmethanol
Substitution: Various substituted naphthylacetates depending on the nucleophile used
Scientific Research Applications
Butyl 1-naphthylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of butyl 1-naphthylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 1-naphthylacetic acid, which can then interact with various enzymes and receptors in biological systems. The naphthalene ring structure allows for interactions with aromatic binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-naphthylacetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl 1-naphthylacetate: Contains a methyl group instead of a butyl group.
Propyl 1-naphthylacetate: Contains a propyl group instead of a butyl group.
Uniqueness
Butyl 1-naphthylacetate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications. Its structure allows for specific interactions in biological systems, distinguishing it from other similar compounds.
Properties
CAS No. |
2876-75-7 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
butyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C16H18O2/c1-2-3-11-18-16(17)12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,2-3,11-12H2,1H3 |
InChI Key |
ONFNCARYSQWBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)

![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)
![tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11869611.png)



![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)



